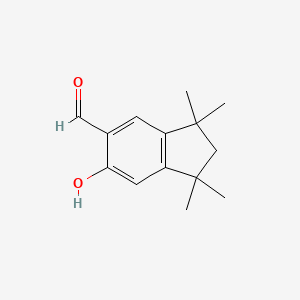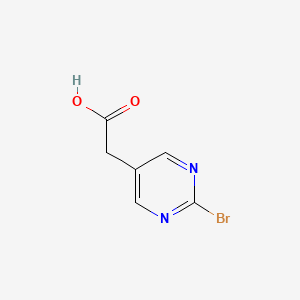![molecular formula C7H3ClN2O2S B11886670 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method is the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic approaches to ensure high yields and purity. The Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in 63-71% .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus trichloride for reduction and various nucleophiles for substitution reactions . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
- 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 3-Ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H3ClN2O2S |
|---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-3-1-2-13-6(3)10-5(9-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NSVONJCRKTWGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)




![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)




